ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S2/c1-3-5-14-33-19-12-8-16(9-13-19)21(30)26-23-27-28-24(35-23)34-15-20(29)25-18-10-6-17(7-11-18)22(31)32-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAALIKJDEMBGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves multiple steps. The process typically starts with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the butoxybenzoyl and sulfanyl groups. The final step involves the esterification of the benzoate group with ethyl alcohol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the thiadiazole ring undergoes oxidation to sulfoxides or sulfones under controlled conditions.
Key Findings :
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Sulfoxide formation is selective at the thiadiazole sulfur atom due to ring stabilization effects.
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Sulfone derivatives exhibit enhanced metabolic stability compared to sulfides .
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the C-2 position.
Key Findings :
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Substitution reactions proceed via an aromatic nucleophilic mechanism, with regioselectivity governed by ring electronics .
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Methoxy-substituted derivatives show reduced cytotoxicity compared to parent compounds .
Hydrolysis of Ester and Amide Groups
The ethyl ester and benzamido groups undergo hydrolysis under acidic or basic conditions.
Key Findings :
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Alkaline hydrolysis of the ester group preserves the thiadiazole ring integrity .
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Acidic hydrolysis cleaves the benzamido linkage, generating bioactive thiol intermediates .
Reduction of Thiadiazole Ring
The thiadiazole ring can be reduced to dihydrothiadiazole derivatives under specific conditions.
Key Findings :
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Partial reduction (LiAlH₄) retains the heterocyclic framework, while full hydrogenation (H₂/Pd-C) disrupts aromaticity .
Cross-Coupling Reactions
The thiadiazole sulfur participates in palladium-catalyzed coupling reactions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, K₂CO₃, DMF, 80°C, 8 h | Ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]phenylsulfanyl}acetamido)benzoate | 63% |
Key Findings :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been synthesized and evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain substituted thiadiazole derivatives showed promising antibacterial activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations indicating their potential as antimicrobial agents .
Anticancer Potential
Thiadiazole derivatives have also been investigated for their anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, a related compound was found to target specific pathways involved in tumor growth, suggesting that this compound may possess similar anticancer activity .
Neuroprotective Effects
Emerging studies suggest that thiadiazole-based compounds could play a role in neuroprotection. They have been evaluated for their ability to inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). Compounds with similar structures have demonstrated significant inhibitory activity against AChE, which is crucial for maintaining cognitive function in conditions like Alzheimer's disease . This positions this compound as a candidate for further exploration in neuropharmacology.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of Thiadiazole Ring : Utilizing appropriate reagents to construct the thiadiazole core.
- Substitution Reactions : Introducing the butoxybenzamido group through nucleophilic substitution.
- Final Coupling : Attaching the ethyl ester moiety to yield the final product.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can be compared with other thiadiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiadiazole ring.
Abafungin: An antifungal drug with a thiadiazole ring.
Tiazofurin: An antineoplastic drug with a thiadiazole ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a 1,3,4-thiadiazole moiety, which has been widely studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological properties. The presence of the thiadiazole ring is particularly significant as it is known to enhance the pharmacological profile of compounds.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, compounds containing this scaffold have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study reported that certain 1,3,4-thiadiazole derivatives exhibited IC50 values lower than 10 µM against breast cancer cell lines, indicating potent antitumor activity .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
- Antibacterial Effects : A series of studies demonstrated that derivatives of thiadiazole showed moderate to strong activity against both Gram-positive and Gram-negative bacteria. For example, compounds were found to be effective against Staphylococcus aureus and Escherichia coli .
- Antifungal Effects : Additionally, some derivatives displayed antifungal properties against Candida albicans, suggesting a broad spectrum of antimicrobial activity .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been documented in several studies.
- Research Findings : In vivo tests indicated that certain derivatives provided significant protection in seizure models such as the maximal electroshock seizure (MES) test. One study reported a protection rate of 66.67% at a dose of 100 mg/kg .
- Mechanisms : The anticonvulsant effects are believed to be mediated through GABAergic mechanisms and modulation of voltage-gated ion channels .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate, and how can intermediate purity be validated?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Thiadiazole core formation : Condensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions .
- Sulfanyl linkage : Coupling via nucleophilic substitution between a thiol group (e.g., from 1,3,4-thiadiazole-2-thiol) and an activated acetamide intermediate (e.g., bromoacetamide) .
- Validation : Use thin-layer chromatography (TLC) for reaction monitoring and purity checks. Confirm final product structure via FT-IR (amide C=O stretch at ~1650–1700 cm⁻¹), ¹H NMR (e.g., aromatic protons at δ 7.0–8.5 ppm), and elemental microanalysis .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
- Methodology :
- X-ray crystallography : Resolve crystal lattice parameters (e.g., space group, unit cell dimensions) to determine bond lengths, angles, and conformational features. For example, thiadiazole rings may adopt planar or butterfly-like conformations depending on substituents .
- Spectral analysis : ¹H NMR can confirm substituent connectivity (e.g., butoxy group protons at δ 1.0–1.5 ppm for -CH₂CH₂CH₂CH₃), while mass spectrometry (HRMS) verifies molecular weight .
Q. What are the primary biological targets or mechanisms associated with this compound?
- Methodology : Screen against enzymatic targets (e.g., glutaminase, GLS) using fluorescence-based activity assays. Compare inhibitory potency (IC₅₀) with known inhibitors like CB-839, a structurally related thiadiazole-containing GLS inhibitor .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the binding mode of this compound to glutaminase (GLS)?
- Methodology :
- Docking : Use software like AutoDock Vina to predict binding poses in the GLS active site, focusing on interactions between the thiadiazole sulfur and key residues (e.g., Arg⁵⁶⁷) .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of the ligand-protein complex. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .
Q. What experimental strategies resolve contradictions in reported bioactivity data for similar thiadiazole derivatives?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, substrate concentration).
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., butoxy vs. methoxy groups) to isolate effects on activity. For example, bulky substituents may enhance steric hindrance but reduce solubility .
Q. How do substituents on the thiadiazole ring influence conformational stability and reactivity?
- Methodology :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to compare energy minima. For instance, electron-withdrawing groups (e.g., -NO₂) increase ring planarity, while bulky groups induce torsional strain .
- Kinetic studies : Monitor reaction rates (e.g., hydrolysis of acetamide linkages) under varying pH conditions using UV-Vis spectroscopy .
Q. What are the challenges in designing in vivo studies for this compound, and how can they be mitigated?
- Methodology :
- Bioavailability optimization : Assess logP values (e.g., via shake-flask method) to balance lipophilicity. Introduce hydrophilic groups (e.g., -OH, -COOH) to improve aqueous solubility .
- Metabolic stability : Perform microsomal incubation assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
